Lipophilicity (LogP) Differentiates Membrane Permeability from Regioisomer
The predicted octanol‑water partition coefficient (LogP) of 2‑fluoro‑5‑(2‑methoxyethoxy)phenylboronic acid is 1.36 , reflecting moderate lipophilicity. In contrast, the regioisomer 3‑fluoro‑4‑(2‑methoxyethoxy)phenylboronic acid has a predicted LogP of –0.47 [1]. The difference of +1.83 units indicates a substantially higher likelihood of membrane penetration for the target compound, a critical factor in cell‑based assays and bioavailability considerations.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.36 (predicted) |
| Comparator Or Baseline | 3‑fluoro‑4‑(2‑methoxyethoxy)phenylboronic acid (LogP –0.47, predicted) |
| Quantified Difference | ΔLogP = +1.83 |
| Conditions | Predicted values based on chemical structure (ACD/Labs or analogous algorithm) |
Why This Matters
A higher LogP directly impacts membrane permeability and distribution, making this compound more suitable for intracellular target engagement studies or for designing prodrugs requiring passive diffusion.
- [1] MolAid. 3-fluoro-4-(2-methoxy-ethoxy)-phenylboronic acid (CAS 944279-02-1) Calculated Properties. Retrieved from https://www.molaid.com/MS_1859471 View Source
